molecular formula C16H18N6O10S2 B605906 4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)- CAS No. 941285-15-0

4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-

Cat. No. B605906
M. Wt: 518.48
InChI Key: KLFSEZJCLYBFKQ-WXYNYTDUSA-N
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Description

BAL30072 is a monocyclic β-lactam belonging to the monosulfactam class used for the treatment of infections caused by Gram-negative bacteria. BAL30072 carries a dihydroxypyridone moiety in its oxyiminoacyl side chain that may allow it to exploit iron-uptake systems to gain accelerated entry into bacteria. BAL30072 has previously been shown to have strong antimicrobial activity against most aerobic Gram-negative bacilli.

Scientific Research Applications

Synthesis of Thiazole Carboxylates

The synthesis of thiazole carboxylates involves various chemical transformations. For instance, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate is prepared through a sequence of reactions involving dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea. This compound is then further transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).

Chemical Reactivity and Synthesis of Heterocyclic Compounds

The compound exhibits reactivity that is leveraged for synthesizing various heterocyclic compounds. For instance, the reaction of diketene with cyanothioacetamide, in the presence of triethylamine, produces triethylammonium 3-cyano-6-methyl-4-oxo-1,4-dihydro-2-pyridinethiolate. This reaction is a regioselective method for preparing substituted 4(1H)-pyridones and derivatives of thiazolo[3,2-a]pyridine and thieno[2,3-b]pyridine. Moreover, the action of 2-amino-1,1,3-tricyanopropene on this thiolate results in the formation of a new heterocyclic system, namely, 5H-pyrido[2′,3′:4,5]thiopyrano[2,3-b]pyridine (Dotsenko et al., 2007).

Synthesis of Antimicrobial Agents

The molecular structure of the compound is employed in the synthesis of potential antimicrobial agents. For example, several 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides have been synthesized and assessed for their antibacterial activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. The QSAR studies of these compounds show the positive contribution of substituents indicating an increase in hydrophobicity or steric bulk character (Desai et al., 2008).

properties

IUPAC Name

[(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O10S2/c1-16(2)12(14(26)22(16)32-34(28,29)30)19-13(25)11(8-6-33-15(17)18-8)20-31-5-7-3-9(23)10(24)4-21(7)27/h3-4,6,12,24,27H,5H2,1-2H3,(H2,17,18)(H,19,25)(H,28,29,30)/b20-11-/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFSEZJCLYBFKQ-WXYNYTDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-

CAS RN

941285-15-0
Record name BAL30072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941285150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAL30072
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY97ZJM4QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-
Reactant of Route 2
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-
Reactant of Route 3
Reactant of Route 3
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-
Reactant of Route 4
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-
Reactant of Route 5
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-
Reactant of Route 6
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-

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